N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide
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Overview
Description
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high potency and efficacy in binding to cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide typically involves the reaction of 1-benzyl-1H-indazole-3-carboxylic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites. These metabolites are often studied for their pharmacological and toxicological properties .
Scientific Research Applications
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, although its high potency and associated risks limit its use.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The high affinity and efficacy of this compound at these receptors contribute to its potent effects .
Comparison with Similar Compounds
Similar Compounds
ADB-BUTINACA: Another synthetic cannabinoid with similar structural features and high potency.
AB-FUBICA: A related compound with a fluorobenzyl group instead of a benzyl group.
ADB-FUBICA: Similar to AB-FUBICA but with additional modifications to the indazole ring
Uniqueness
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide is unique due to its specific structural configuration, which imparts high potency and efficacy at cannabinoid receptors. This makes it a valuable compound for research, although its potential for abuse and associated risks necessitate careful handling and regulation .
Properties
CAS No. |
2748155-93-1 |
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Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |
InChI Key |
IUFIUAWRCUVUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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